

A Comprehensive Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone

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Compound of Interest

Compound Name:	2-Bromo-1-(3,4-dichlorophenyl)ethanone
Cat. No.:	B105186

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-1-(3,4-dichlorophenyl)ethanone**, a key intermediate in synthetic organic chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates a key synthetic pathway.

Chemical Identity and Synonyms

2-Bromo-1-(3,4-dichlorophenyl)ethanone is a halogenated acetophenone derivative. Due to its reactive nature, it serves as a versatile building block in the synthesis of a variety of heterocyclic compounds, particularly in the development of pharmaceutical and agrochemical agents.

Identifier Type	Identifier
IUPAC Name	2-bromo-1-(3,4-dichlorophenyl)ethanone[1]
CAS Number	2632-10-2[1]
Molecular Formula	C ₈ H ₅ BrCl ₂ O[1]
InChI Key	PAKFHEFMTRCFAU-UHFFFAOYSA-N[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound:

Synonym
3,4-Dichlorophenacyl bromide[1]
2-Bromo-3',4'-dichloroacetophenone[1]
α -Bromo-3,4-dichloroacetophenone
1-(3,4-Dichlorophenyl)-2-bromoethanone
2-Bromo-1-(3,4-dichloro-phenyl)-ethanone

Physicochemical Properties

The physical and chemical properties of **2-Bromo-1-(3,4-dichlorophenyl)ethanone** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	267.93 g/mol	[1]
Appearance	White to pale cream powder	Thermo Fisher Scientific
Melting Point	54.0-60.0 °C	Thermo Fisher Scientific
Purity	≥97.5% (GC)	Thermo Fisher Scientific
SMILES	<chem>C1=CC(=C(C=C1C(=O)CBr)Cl)Cl</chem>	[1]

Experimental Protocols

Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

This protocol describes the synthesis of **2-Bromo-1-(3,4-dichlorophenyl)ethanone** via the bromination of 1-(3,4-dichlorophenyl)ethanone. This method is adapted from established procedures for the synthesis of similar α -bromo ketones.

Materials:

- 1-(3,4-dichlorophenyl)ethanone
- Bromine (Br₂)
- Methanol
- Toluene
- Water (deionized)
- Sodium sulfate (anhydrous)

Equipment:

- Round-bottom flask with a dropping funnel and reflux condenser
- Stirring plate with a magnetic stirrer
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 1-(3,4-dichlorophenyl)ethanone (1 equivalent) in methanol.
- Heat the solution to 45-50 °C with stirring.
- Slowly add bromine (1 equivalent) dropwise to the solution using a dropping funnel. Maintain the temperature between 45-50 °C during the addition.
- After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

- Remove the methanol from the reaction mixture by distillation under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude product in toluene.
- Wash the toluene solution three times with water in a separatory funnel to remove any remaining acids.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the toluene by distillation under reduced pressure to yield crude **2-Bromo-1-(3,4-dichlorophenyl)ethanone**. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole

This protocol details the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives from α -haloketones and a thioamide. In this case, **2-Bromo-1-(3,4-dichlorophenyl)ethanone** is reacted with thiourea.

Materials:

- **2-Bromo-1-(3,4-dichlorophenyl)ethanone**
- Thiourea
- Ethanol
- Sodium bicarbonate (saturated aqueous solution)
- Water (deionized)

Equipment:

- Round-bottom flask with a reflux condenser
- Stirring plate with a magnetic stirrer
- Büchner funnel and flask for filtration

- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **2-Bromo-1-(3,4-dichlorophenyl)ethanone** (1 equivalent) in ethanol.
- Add thiourea (1.1 equivalents) to the solution and stir the mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold water and then with a small amount of cold ethanol.
- Dry the product under vacuum to obtain 2-amino-4-(3,4-dichlorophenyl)thiazole.

Synthetic Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-amino-4-(3,4-dichlorophenyl)thiazole from **2-Bromo-1-(3,4-dichlorophenyl)ethanone**, as described in the protocol above.



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Caption: Synthesis of 2-amino-4-(3,4-dichlorophenyl)thiazole.

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References

- 1. 2-Bromo-1-(3,4-dichlorophenyl)ethanone | C8H5BrCl₂O | CID 244751 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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